BenchChemオンラインストアへようこそ!

Gly-Arg-Gly-Asp-Ser TFA

Cell adhesion Fibronectin Integrin

Gly-Arg-Gly-Asp-Ser TFA (CAS 2828433-23-2) is the trifluoroacetate salt of the pentapeptide GRGDS, the minimal cell-binding domain of osteopontin and fibronectin that engages integrin receptors αvβ3 and αvβ5. Its intrinsic integrin-binding IC50 values, measured via competition ELISA, are approximately 5 μM for αvβ3 and approximately 6.5 μM for αvβ5.

Molecular Formula C19H31F3N8O11
Molecular Weight 604.5 g/mol
Cat. No. B8107685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGly-Arg-Gly-Asp-Ser TFA
Molecular FormulaC19H31F3N8O11
Molecular Weight604.5 g/mol
Structural Identifiers
SMILESC(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C17H30N8O9.C2HF3O2/c18-5-11(27)23-8(2-1-3-21-17(19)20)14(31)22-6-12(28)24-9(4-13(29)30)15(32)25-10(7-26)16(33)34;3-2(4,5)1(6)7/h8-10,26H,1-7,18H2,(H,22,31)(H,23,27)(H,24,28)(H,25,32)(H,29,30)(H,33,34)(H4,19,20,21);(H,6,7)/t8-,9-,10-;/m0./s1
InChIKeyZLLSDISMWHMSOI-PUBMXKGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Gly-Arg-Gly-Asp-Ser TFA (GRGDS TFA): Core Integrin-Binding Pentapeptide Procurement Reference


Gly-Arg-Gly-Asp-Ser TFA (CAS 2828433-23-2) is the trifluoroacetate salt of the pentapeptide GRGDS, the minimal cell-binding domain of osteopontin and fibronectin that engages integrin receptors αvβ3 and αvβ5 [1]. Its intrinsic integrin-binding IC50 values, measured via competition ELISA, are approximately 5 μM for αvβ3 and approximately 6.5 μM for αvβ5 [1]. The TFA salt form, with a molecular weight of 604.49 Da, represents the default delivery format from standard Fmoc solid-phase peptide synthesis (SPPS) and constitutes the most widely cataloged form of this peptide across vendor inventories .

Why Substituting GRGDS TFA with Other RGD Peptides or Salt Forms Compromises Experimental Reproducibility


Generic substitution among RGD-sequence peptides is demonstrably unreliable. Linear GRGDS is approximately threefold more active than the tetrapeptide RGDS at inhibiting fibronectin-mediated cell adhesion, and its activity profile differs sharply from cyclic RGD congeners such as cyclo[RGDfK], which exhibit 10–31-fold higher integrin αvβ3 affinity but lack detectable binding to α5β1 [1], [2]. Moreover, the TFA salt form carries 10–30% residual trifluoroacetate by mass, a counterion that can suppress cell proliferation at nanomolar concentrations and interfere with receptor-binding assays—effects that acetate or HCl salt forms mitigate but at the cost of increased procurement complexity and peptide loss during salt exchange [3]. These differences mean that swapping GRGDS TFA for another RGD peptide or an alternative salt form without quantitative adjustment introduces uncontrolled variables in integrin-binding studies, cell adhesion assays, and biomaterial functionalization protocols.

Quantitative Differentiation Evidence for Gly-Arg-Gly-Asp-Ser TFA Against Closest Analogs


GRGDS Is Approximately 3-Fold More Potent Than RGDS in Fibronectin-Mediated Cell Adhesion Inhibition

In a direct head-to-head comparison of synthetic peptide variants, the pentapeptide GRGDS was approximately threefold more active than the tetrapeptide RGDS at inhibiting fibronectin-mediated fibroblast adhesion [1]. This demonstrates that the N-terminal glycine residue—absent in RGDS—confers a measurable and reproducible potency advantage in fibronectin-dependent adhesion assays, making RGDS an inadequate substitute when maximal inhibition of fibronectin-integrin interactions is required.

Cell adhesion Fibronectin Integrin Fibroblast RGD peptide

Linear GRGDS Binds Integrin αvβ3 with ~31-Fold Lower Affinity Than Cyclo[RGDfK] but Retains Detectable α5β1 Binding

In a competition ELISA using a knottin-RGD tracer, linear GRGDS exhibited an IC50 of approximately 5 μM for integrin αvβ3, while the cyclic peptide cyclo[RGDfK] (2c) showed an IC50 of 0.16 μM—a 31-fold difference in affinity [1]. However, for integrin α5β1, cyclo[RGDfK] showed no measurable competition, whereas GRGDS retained detectable binding [1]. Separately, Pfaff et al. demonstrated that a cyclic pentapeptide [RGDFV] was 10-fold more active than linear GRGDS at αvβ3 but equipotent at α5β1 [2]. This dual-integrin binding profile of linear GRGDS contrasts with the αvβ3-selective, high-affinity binding of most cyclic RGD peptides.

Integrin binding affinity αvβ3 α5β1 Competition ELISA Cyclic RGD

GRGDS Exhibits Substrate-Specific Adhesion Inhibition: Considerably More Active Than RGDS on Fibronectin but Not on Vitronectin

In a systematic comparison of six variant peptides across four adhesive substrates, GRGDS was considerably more active than RGDS at inhibiting fibroblast adhesion to fibronectin, yet the two peptides displayed little difference in activity when inhibiting adhesion to spreading factor/vitronectin [1]. Furthermore, GRGDS was only weakly active at inhibiting cell adhesion to laminin and native type I collagen gels, whereas the inverted peptide Ser-Asp-Gly-Arg unexpectedly retained inhibitory activity across substrates [1]. This substrate-dependent activity profile establishes that GRGDS is not a universal adhesion inhibitor and that its selection over shorter RGD peptides is specifically justified in fibronectin-centric experimental systems.

Extracellular matrix Vitronectin Laminin Collagen Substrate selectivity

GRGDS Ranks Mid-Potency Among Linear RGD Peptides in Osteoclast Adhesion Inhibition (IC50 38 μM), Outperforming GRGDSP (201 μM) by 5.3-Fold

In an osteoclast adhesion assay using serum-coated glass coverslips, a rank order of linear RGD peptide inhibitory activity was established: GRGDSP (IC50 201 μM), GRGDTP (180 μM), Ac-RGDS-NH2 (84 μM), Ac-RGDV-NH2 (68 μM), RGDV (43 μM), GRGDS (38 μM), and RGDS (26 μM) [1]. GRGDS (38 μM) was 5.3-fold more potent than the longer hexapeptide GRGDSP (201 μM), demonstrating that chain extension beyond the pentapeptide core paradoxically reduces inhibitory activity in this osteoclast model. However, cyclic peptides and the natural disintegrin echistatin (IC50 0.78 nM) far exceeded all linear peptides [1].

Osteoclast adhesion Vitronectin receptor Bone resorption RGD analog Rank order

TFA Salt Form Contributes ~23% Additional Mass and Introduces Cell-Based Assay Interference Risk Relative to Acetate or HCl Salts

The TFA salt of GRGDS has a molecular weight of 604.49 Da versus 490.47 Da for the free base, meaning residual TFA contributes approximately 23% of the total lyophilized mass . Technical guidelines indicate that default TFA-salt peptides contain 10–30% residual TFA by weight, whereas acetate or HCl salts reduce counterion levels to below 1% [1]. Critically, TFA is cytotoxic at concentrations as low as 10 nM and can suppress cell proliferation, alter receptor-binding kinetics, and acidify local microenvironments in unbuffered systems [2]. However, quantitative data comparing GRGDS TFA directly with GRGDS acetate or HCl in the same assay system are not available in the current literature; the differential toxicity and assay interference is established at the peptide-class level [1], [2].

Counterion Trifluoroacetate Salt exchange Cytotoxicity Peptide procurement

GRGDS Inhibits ADP-Induced Platelet Aggregation with IC50 25 μM, Serving as a Reference Linear Benchmark for Cyclic RGD Anti-Thrombotic Development

In a comparative study of RGD peptides as fibrinogen receptor blockers, linear GRGDS inhibited ADP-induced platelet aggregation with an IC50 of 25 μM in human gel-filtered platelets, while the most potent linear peptide RGDF showed IC50 8 μM [1]. Cyclization of an RGD scaffold (producing GR83895) yielded a 10-fold potency increase over its linear counterpart, achieving IC50 0.9 μM [1]. GRGDS thus serves as the historical linear reference standard against which gains from conformational constraint are measured, and its moderate potency makes it suitable as a positive control rather than a high-potency inhibitor in platelet aggregation studies.

Platelet aggregation Fibrinogen receptor GPIIb/IIIa Anti-thrombotic Cyclization

Defined Application Scenarios for Gly-Arg-Gly-Asp-Ser TFA Based on Quantitative Differentiation Evidence


Fibronectin-Specific Cell Adhesion and Spreading Assays

When the experimental objective is to specifically interrogate fibronectin-integrin interactions, GRGDS TFA is preferred over the tetrapeptide RGDS due to its approximately threefold higher inhibitory potency on fibronectin substrates [1]. Researchers should reconstitute the TFA salt in PBS or culture medium immediately before use, with pH adjustment, and include a GRGES negative control peptide to confirm RGD-sequence specificity.

Biomaterial Surface Functionalization Requiring Dual αvβ3/α5β1 Integrin Engagement

For TiO2 nanotube coatings, hydrogel modification, or prosthetic material endothelialization where engagement of both αvβ3 and α5β1 is desired, linear GRGDS is functionally superior to cyclo[RGDfK], which lacks detectable α5β1 binding [2]. Immobilization via N-terminal amine or C-terminal carboxyl coupling preserves the RGD motif accessibility; the TFA salt's enhanced aqueous solubility facilitates coating-solution preparation.

Osteoclast Adhesion and Bone Resorption Inhibition Studies

In osteoclast adhesion assays, GRGDS (IC50 38 μM) provides a 5.3-fold potency advantage over the longer hexapeptide GRGDSP (IC50 201 μM), making it the more cost-effective choice for dose-response studies in bone biology [3]. Cyclic RGD peptides or echistatin should be used when sub-micromolar potency is required, but GRGDS serves as the optimal linear reference compound.

Platelet Aggregation Reference Standard in Anti-Thrombotic Screening

With a well-characterized IC50 of 25 μM against ADP-induced platelet aggregation in human gel-filtered platelets, GRGDS TFA functions as a validated linear positive control for benchmarking novel RGD-based anti-thrombotics [4]. Any candidate compound with potency below this threshold should be deprioritized, providing a go/no-go filter in early-stage screening cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gly-Arg-Gly-Asp-Ser TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.